2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under reflux conditions.
Introduction of 3,5-Dimethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the 3,5-dimethoxyphenylamine is reacted with the quinazoline core in the presence of a suitable base.
Attachment of Oxolan-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with oxolan-2-ylmethylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used as anticancer agents.
Thiazole Derivatives: Compounds like thiazole-based enzyme inhibitors.
Uniqueness
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-29-17-10-15(11-18(12-17)30-2)25-22-19-7-3-4-8-20(19)26-23(27-22)32-14-21(28)24-13-16-6-5-9-31-16/h3-4,7-8,10-12,16H,5-6,9,13-14H2,1-2H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMUJYZNQDKDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4CCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.